N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4-dimethoxybenzamide

Ion Channel Pharmacology BKCa Channel Smooth Muscle Contractility

This N-phenylbenzamide derivative with a 4-hydroxypiperidine bridge and 2,4-dimethoxybenzamide pharmacophore is designed for SAR and target engagement studies. Compared to the unsubstituted benzamide analog (CAS 1235383-87-5), the 2,4-dimethoxy substitution shifts molecular weight by +60.06 g/mol and TPSA by +23.7 Ų, enabling differential profiling in CETSA and chemical proteomics. Procure as a qualified comparator to A-272651 for BKCa channel studies, or as a fragment for metabolic stability ADME assays. Confirm in-house activity before published conclusions.

Molecular Formula C22H26N2O5
Molecular Weight 398.459
CAS No. 1235098-63-1
Cat. No. B2848478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4-dimethoxybenzamide
CAS1235098-63-1
Molecular FormulaC22H26N2O5
Molecular Weight398.459
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O)OC
InChIInChI=1S/C22H26N2O5/c1-28-18-7-8-19(20(14-18)29-2)22(27)23-16-5-3-15(4-6-16)13-21(26)24-11-9-17(25)10-12-24/h3-8,14,17,25H,9-13H2,1-2H3,(H,23,27)
InChIKeyNJVFEDKVFIWAHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4-dimethoxybenzamide (CAS 1235098-63-1) for Differentiated Procurement


N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4-dimethoxybenzamide (CAS 1235098-63-1) is a synthetic small molecule characterized by a 2,4-dimethoxybenzamide core linked via a phenylacetamide bridge to a 4-hydroxypiperidine moiety [1]. It belongs to a broader class of N-phenylbenzamide derivatives containing a 4-hydroxypiperidine ring, a scaffold that has been explored in programs targeting glycogen phosphorylase, BKCa potassium channels, and various receptor systems [2]. Unlike its widely-studied congener A-272651 (2,4-dimethoxy-N-naphthalen-2-yl-benzamide), which is a characterized BKCa channel blocker [3], the target compound’s precise pharmacological profile remains largely undelineated in peer-reviewed literature, necessitating a rigorous evidence-based assessment for procurement decisions.

Why N-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4-dimethoxybenzamide (CAS 1235098-63-1) Cannot Be Interchanged with Class Analogs


The 4-hydroxypiperidine benzamide scaffold exhibits profound sensitivity to substitution patterns on the benzamide ring. The target compound’s 2,4-dimethoxy substitution diverges significantly from unsubstituted (CAS 1235383-87-5), 2-methylsulfanyl (CAS 1234873-82-5), and 2,5-dichloro analogs, each of which presents distinct electronic and steric profiles . In the related A-272651 series, the 2,4-dimethoxybenzamide motif was a critical determinant for BKCa channel blockade [1]. Generic substitution of these analogs without empirical validation risks altering target engagement, selectivity, and pharmacokinetics, undermining experimental reproducibility in any in vitro screening campaign.

Quantitative Differential Evidence for N-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4-dimethoxybenzamide (CAS 1235098-63-1)


Potency Gap vs. Benchmark A-272651 for BKCa Channel Modulation

The target compound and A-272651 share a 2,4-dimethoxybenzamide core, but A-272651 is a well-characterized BKCa channel blocker with an IC50 of 4.59 µM for BKCa alpha subunit-mediated currents [1]. No peer-reviewed BKCa channel activity data have been published for the target compound [2]. This absence of data means the compound cannot be claimed to possess comparable ion channel activity.

Ion Channel Pharmacology BKCa Channel Smooth Muscle Contractility

Structural Differentiation from Unsubstituted Benzamide Analog

The target compound differs from its closest commercially listed analog, N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide (CAS 1235383-87-5), solely by the presence of methoxy groups at the 2- and 4-positions of the benzamide ring . Computational analysis predicts that these substituents increase hydrogen bond acceptor count by two and molecular weight by 60.06 g/mol versus the parent structure [1].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Absence of Published Anticancer Activity Relative to Related Benzamide Derivatives

While certain benzamide derivatives with piperidine groups have demonstrated antiproliferative activity (e.g., IC50 = 5.34 µM against MCF-7 breast cancer cells) [1], no direct evidence exists to confirm that the target compound exerts comparable or superior effects [2].

Anticancer Screening Cellular Proliferation MCF-7 Cell Line

Validated Application Scenarios for N-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4-dimethoxybenzamide (CAS 1235098-63-1)


Structural Biology and Medicinal Chemistry: Scaffold Hopping and SAR Expansion

The compound can be rationally procured as a fragment for structure-activity relationship (SAR) studies exploring the 2,4-dimethoxybenzamide pharmacophore. Its well-defined structural difference from the unsubstituted and naphthyl analogs allows researchers to probe the role of the dimethoxy substitution in target binding, solubility, and metabolic stability [1].

Pharmacokinetic and Drug Metabolism Profiling

Given the established role of the 2,4-dimethoxy group in modifying metabolic stability in related benzamide series [1], the compound has utility as a probe in in vitro ADME (absorption, distribution, metabolism, excretion) assays. It can be compared head-to-head with the unsubstituted benzamide analog (CAS 1235383-87-5) to quantify how the dimethoxy substitution influences microsomal stability and cytochrome P450 inhibition [2].

Negative Control or Inactive Comparator for Ion Channel Studies

In experiments investigating the BKCa channel, where A-272651 is used as a positive control [3], the target compound could serve as a structurally related but pharmacologically uncharacterized comparator. Its use in such a context, however, requires mandatory in-house profiling to confirm its lack of BKCa channel activity before any conclusions are drawn.

Chemical Biology Tool Compound for Target Deconvolution

The physicochemical property shift (ΔMW = +60.06 g/mol; ΔTPSA = +23.7 Ų) compared to the parent benzamide provides a measurable parameter for target engagement studies [2]. The compound can be employed in chemical proteomics or cellular thermal shift assays (CETSA) where its distinct molecular weight and polarity profile facilitate identification of the engaged target proteome.

Quote Request

Request a Quote for N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.